molecular formula C14H15NO4S B12493316 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid

5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid

Cat. No.: B12493316
M. Wt: 293.34 g/mol
InChI Key: IJLFOGHCSABCGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid involves multiple steps. The starting materials and specific reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions . Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity. This may include the use of automated reactors, continuous flow systems, and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid is unique due to its specific combination of functional groups and its applications in proteomics research. Its structure allows for specific interactions with biological molecules, making it valuable for studying protein functions and interactions .

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid

InChI

InChI=1S/C14H15NO4S/c16-14(17)13-11-7-2-1-5-9-15(11)10-6-3-4-8-12(10)20(13,18)19/h3-4,6,8H,1-2,5,7,9H2,(H,16,17)

InChI Key

IJLFOGHCSABCGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(S(=O)(=O)C3=CC=CC=C3N2CC1)C(=O)O

Origin of Product

United States

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